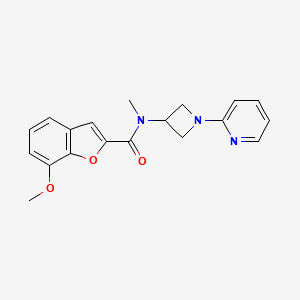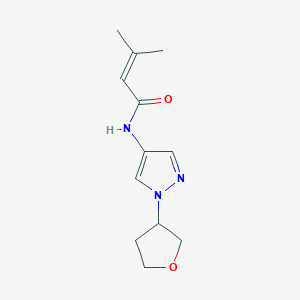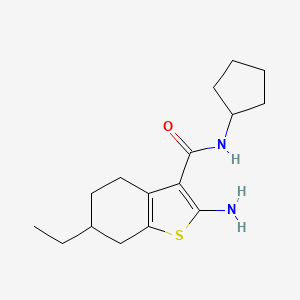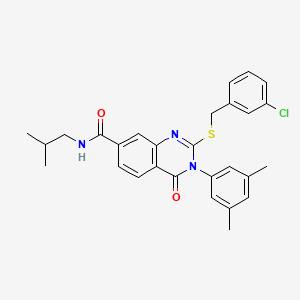
N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide" is a chemical entity that appears to be structurally related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities and interactions. Although the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of antipyrine derivatives as reported involves the use of bromo and chloro substituents and is characterized by good yields and spectroscopic characterization . Similarly, the synthesis of a pyrrole derivative with a 14C label was achieved through a sequence starting from pyrrol-2-carbonitrile, indicating the versatility of pyrrole as a building block for more complex structures . These methods suggest that the synthesis of "N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide" could potentially involve halogenated intermediates and palladium-catalyzed reactions.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the crystal and molecular structure of synthesized compounds. The crystal packing is often stabilized by hydrogen bonds and other non-covalent interactions such as C–H⋯π and lone pair⋯π contacts . Hirshfeld surface analysis and DFT calculations can provide detailed insights into the intermolecular interactions and energy frameworks that stabilize the molecular structure . These techniques could be applied to analyze the molecular structure of "N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide" to understand its solid-state properties.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their chemical activity parameters determined by DFT calculations and NBO analysis. These analyses help identify electrophilic and nucleophilic sites within the molecules, which are crucial for predicting their behavior in chemical reactions . The presence of functional groups such as carboxamide and pyrrole in the compound of interest suggests potential reactivity that could be exploited in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure and the nature of their substituents. For example, the presence of halogen atoms can affect the lipophilicity and electronic properties of the molecules . The antimicrobial activity of some of these compounds has been investigated, indicating potential applications in medicinal chemistry . The physical properties such as solubility, melting point, and stability of "N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide" would need to be empirically determined to fully understand its applicability.
Aplicaciones Científicas De Investigación
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives are recognized for their diverse biological activities and therapeutic properties. A review on thiophene structure-activity relationships highlights the broad spectrum of molecular structures and their various therapeutic applications, demonstrating the complexity and potential of thiophene compounds in drug discovery and development (Drehsen & Engel, 1983).
Pyrrole-based Compounds for Drug Development
Pyrrole-based compounds are extensively studied for their anticancer, antimicrobial, and antiviral activities, showcasing the importance of the pyrrole ring as a pharmacophore unit in drug discovery. The discovery and development of novel synthetic compounds based on N-heterocyclic motifs like pyrrole underline their significance in pharmaceutical research, with a focus on compounds that target specific biological pathways (Petri et al., 2020).
Environmental Impact of Brominated Compounds
Research on novel brominated flame retardants (NBFRs), including their occurrence in indoor air, dust, consumer goods, and food, provides insight into the environmental distribution and potential risks associated with brominated compounds. This review emphasizes the need for more research on the occurrence, environmental fate, and toxicity of NBFRs, highlighting significant knowledge gaps and the importance of monitoring these compounds (Zuiderveen et al., 2020).
Propiedades
IUPAC Name |
N-(3-bromo-2-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-11-12(17)5-4-6-13(11)18-16(20)15-14(7-10-21-15)19-8-2-3-9-19/h2-10H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJVFBUWGDUOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)C2=C(C=CS2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2515607.png)
![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)
![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2515609.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)

![Ethyl 2-[8-(2-furylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/structure/B2515612.png)
![5-[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2515616.png)


![N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515621.png)

![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)

